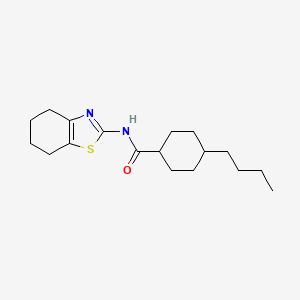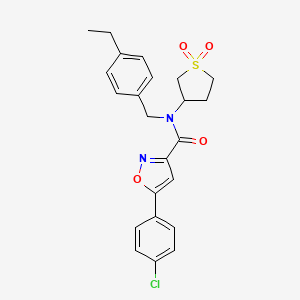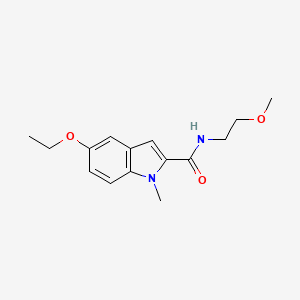![molecular formula C22H28N2O2 B14985601 1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B14985601.png)
1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
Attachment of the Ethylphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-ethylphenol in the presence of a suitable base and solvent.
Introduction of the Butanol Moiety: The final step involves the alkylation of the intermediate with a butanol derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL exerts its effects involves interactions with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. The ethylphenoxy group may enhance binding affinity, while the butanol moiety can influence solubility and bioavailability .
Comparación Con Compuestos Similares
Similar compounds include:
1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-amine: Contains an amine group instead of a butanol moiety.
1-{1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol: Features an ethan-1-ol group instead of butan-1-ol.
({1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)dimethylamine: Contains a dimethylamine group.
These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical properties and applications.
Propiedades
Fórmula molecular |
C22H28N2O2 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]butan-1-ol |
InChI |
InChI=1S/C22H28N2O2/c1-3-8-21(25)22-23-19-9-5-6-10-20(19)24(22)15-7-16-26-18-13-11-17(4-2)12-14-18/h5-6,9-14,21,25H,3-4,7-8,15-16H2,1-2H3 |
Clave InChI |
SDSMIOPLNOBOQL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14985537.png)
![N-(Adamantan-1-YL)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B14985543.png)
![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14985554.png)
![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14985563.png)
![2-{1-[(3-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B14985569.png)
![2-(4-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B14985582.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B14985589.png)
![N-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B14985592.png)
![1-[(4-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B14985605.png)
![1-(4-fluorobenzyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B14985611.png)

![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985624.png)
